N-Cyclohexyl Butylone: A Technical Guide for Researchers
N-Cyclohexyl Butylone: A Technical Guide for Researchers
An In-depth Analysis of its Chemical Structure, Physicochemical Properties, and Inferred Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic cathinone (B1664624) N-Cyclohexyl Butylone (also known as Cybutylone). Due to its status as a novel psychoactive substance, publicly available, peer-reviewed research specifically on N-Cyclohexyl Butylone is limited. This document synthesizes available analytical data with established knowledge of the structure-activity relationships (SAR) of synthetic cathinones to offer a detailed technical resource.
Chemical Identity and Physicochemical Properties
N-Cyclohexyl Butylone is a substituted cathinone characterized by a β-keto moiety, a methylenedioxy-substituted phenyl ring, and a cyclohexyl group attached to the amine.[1][2][3] Its formal chemical name is 1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one.[4][5]
Table 1: Chemical and Physical Properties of N-Cyclohexyl Butylone
| Property | Value | Source(s) |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one | [4][5] |
| Synonyms | Cybutylone, 3,4-Methylenedioxy-α-Cyclohexylaminobutiophenone | [5][6] |
| Molecular Formula | C₁₇H₂₃NO₃ | [4] |
| Molecular Weight | 289.4 g/mol | [4] |
| Appearance | White or beige crystalline powder/rocks | [3][6] |
| Solubility | Soluble in DMF (3 mg/ml), DMSO (3 mg/ml), Ethanol (1 mg/ml); Insoluble in PBS (pH 7.2) | [7] |
| XLogP3 | 3.8 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 5 | [4] |
| Exact Mass | 289.16779360 Da | [4] |
| Monoisotopic Mass | 289.16779360 Da | [4] |
Synthesis
A specific, peer-reviewed synthesis protocol for N-Cyclohexyl Butylone has not been published. However, the general synthesis of N-alkylated cathinone derivatives typically involves a two-step process.[8]
Proposed Synthesis Workflow
The synthesis would likely proceed via the α-bromination of 1-(1,3-benzodioxol-5-yl)butan-1-one, followed by a nucleophilic substitution reaction with cyclohexylamine (B46788).
Caption: Proposed two-step synthesis of N-Cyclohexyl Butylone.
Experimental Protocol: General Synthesis of N-Alkylated Cathinones
This protocol is adapted from general methods for synthesizing cathinone derivatives and has not been specifically validated for N-Cyclohexyl Butylone.[8][9]
Step 1: α-Bromination of the Ketone
-
Dissolve the starting ketone (1-(1,3-benzodioxol-5-yl)butan-1-one) in a suitable solvent such as dichloromethane (B109758) or acetic acid.
-
Slowly add an equimolar amount of bromine (Br₂) dissolved in the same solvent to the ketone solution at room temperature while stirring.
-
Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with a solution of sodium bisulfite to remove excess bromine, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-bromoketone.
Step 2: Nucleophilic Substitution with Cyclohexylamine
-
Dissolve the crude α-bromoketone in a suitable solvent such as acetonitrile (B52724) or ethanol.
-
Add an excess (typically 2-3 equivalents) of cyclohexylamine to the solution.
-
The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a non-polar solvent (e.g., diethyl ether) and washed with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The resulting free base of N-Cyclohexyl Butylone can be further purified by column chromatography or converted to a salt (e.g., hydrochloride) by bubbling HCl gas through a solution of the free base in a suitable solvent like diethyl ether.
Analytical Characterization
N-Cyclohexyl Butylone has been characterized using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Table 2: GC-MS Parameters for the Analysis of N-Cyclohexyl Butylone
| Parameter | Value | Source(s) |
| Column | 5% phenyl / 95% methyl silicone (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness | [8][10] |
| Carrier Gas | Helium | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Injector Temperature | 225-260 °C | [8][11] |
| Oven Program | 90°C (1 min), then 8°C/min to 300°C (10 min hold) | [8] |
| Injection Volume | 1-2 µL | [8] |
| Split Ratio | 75:1 | [8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [8] |
| Mass Scan Range | 50-550 amu | [8] |
| MS Source Temperature | 230 °C | [8] |
| MS Quadrupole Temperature | 150 °C | [8] |
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS is a powerful technique for the identification of novel psychoactive substances due to its high resolution and mass accuracy.[12][13][14]
Table 3: General LC-QTOF-MS Parameters for NPS Analysis
| Parameter | General Conditions | Source(s) |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) | [12] |
| Mobile Phase A | Water with 0.1% formic acid | [12] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [12] |
| Gradient | A suitable gradient from low to high organic phase | [12] |
| Flow Rate | 0.2-0.5 mL/min | [12] |
| Ionization Mode | Electrospray Ionization (ESI), positive mode | [12] |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | [12] |
| Acquisition Mode | Full scan with data-dependent or data-independent MS/MS | [12] |
Spectroscopic Data
NMR and FTIR Spectroscopy: Detailed NMR (¹H and ¹³C) and FTIR data for N-Cyclohexyl Butylone have been reported and are crucial for its unambiguous identification.[1][15] The FTIR spectrum would be expected to show characteristic peaks for the carbonyl group (C=O stretch), the C-N bond, and the aromatic ring system.[15]
Inferred Pharmacological Profile
Specific in vitro or in vivo pharmacological studies on N-Cyclohexyl Butylone are not available in the peer-reviewed literature. However, based on the extensive research on the structure-activity relationships (SAR) of synthetic cathinones, a likely pharmacological profile can be inferred.[2][16][17][18][19]
Mechanism of Action
Synthetic cathinones primarily act as monoamine transporter inhibitors and/or releasers.[20] They interact with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[20]
References
- 1. Characterization of the recently detected cathinone N-cyclohexyl butylone: From structure elucidation to in silico supported pharmacological/ toxicological considerations [agris.fao.org]
- 2. dau.url.edu [dau.url.edu]
- 3. Monographs [cfsre.org]
- 4. N-Cyclohexyl Butylone | C17H23NO3 | CID 165362342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cfsre.org [cfsre.org]
- 6. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
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- 8. unodc.org [unodc.org]
- 9. Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 13. academic.oup.com [academic.oup.com]
- 14. forensicbites.org [forensicbites.org]
- 15. researchgate.net [researchgate.net]
- 16. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSpace [diposit.ub.edu]
- 19. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]
- 20. axisfortox.com [axisfortox.com]
